An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Chloroethyl)benzenesulfonamide
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Chloroethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloroethyl)benzenesulfonamide is a significant organic compound that serves as a versatile intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents. Its unique bifunctional nature, possessing both a reactive chloroethyl group and a sulfonamide moiety, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of 4-(2-Chloroethyl)benzenesulfonamide, offering insights into its handling, reactivity, and analytical characterization.
Core Molecular Attributes
Chemical Structure:
Caption: Chemical structure of 4-(2-Chloroethyl)benzenesulfonamide.
Table 1: Key Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | 4-(2-chloroethyl)benzenesulfonamide | AiFChem[1] |
| CAS Number | 5378-85-8 | AiFChem[1] |
| Molecular Formula | C₈H₁₀ClNO₂S | AiFChem[1] |
| Molecular Weight | 219.69 g/mol | AiFChem[1] |
Physical Properties
A thorough understanding of the physical properties of 4-(2-Chloroethyl)benzenesulfonamide is essential for its proper handling, storage, and use in various applications.
Table 2: Physical Characteristics
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Boiling Point | 387 °C at 760 mmHg | ChemWhat[2] |
| Density | 1.351 g/cm³ | ChemWhat[2] |
| Flash Point | 187.9 °C | ChemWhat[2] |
| Solubility | Soluble in chloroform. | ChemicalBook[3] |
Chemical Properties and Reactivity
The chemical behavior of 4-(2-Chloroethyl)benzenesulfonamide is dictated by its two primary functional groups: the sulfonamide and the chloroethyl moieties.
1. Sulfonamide Group Reactivity:
The sulfonamide group (-SO₂NH₂) is a key feature of this molecule. The nitrogen atom is nucleophilic, and the sulfonyl group can activate the benzene ring towards certain reactions. The acidic nature of the N-H protons allows for deprotonation under basic conditions, forming a sulfonamidate anion which can participate in various reactions.
2. Chloroethyl Group Reactivity:
The 2-chloroethyl group (-CH₂CH₂Cl) is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate.
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Nucleophilic Substitution: The carbon atom attached to the chlorine is electrophilic and will readily react with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to form new carbon-heteroatom bonds. This reaction is fundamental for incorporating the 4-sulfamoylphenethyl moiety into larger molecules.
Caption: Generalized nucleophilic substitution at the chloroethyl group.
3. Stability and Storage:
4-(2-Chloroethyl)benzenesulfonamide should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Thermal decomposition may produce toxic fumes, including nitrogen oxides, sulfur oxides, and hydrogen chloride.[5]
Synthesis and Purification
While a specific, detailed laboratory-scale synthesis protocol for 4-(2-Chloroethyl)benzenesulfonamide was not found in the immediate search results, a general approach can be inferred from the synthesis of related compounds like 4-(2-aminoethyl)benzenesulfonamide.[2][6] The synthesis likely involves the chlorosulfonation of 2-phenylethanol or a related precursor, followed by amination.
Proposed Synthetic Pathway:
Caption: A plausible synthetic route to 4-(2-Chloroethyl)benzenesulfonamide.
Experimental Protocol: General Amination of a Sulfonyl Chloride
This is a generalized protocol and should be adapted and optimized for the specific synthesis of 4-(2-Chloroethyl)benzenesulfonamide.
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Dissolution: Dissolve 4-(2-chloroethyl)benzene-1-sulfonyl chloride in a suitable organic solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Ammonia Addition: Slowly add a solution of aqueous ammonia or bubble ammonia gas through the solution while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).
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Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Definitive spectral data for 4-(2-Chloroethyl)benzenesulfonamide is not widely published. The following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will likely appear as two doublets in the range of δ 7.5-8.0 ppm due to the para-substitution pattern. The methylene protons of the chloroethyl group will appear as two triplets, with the protons adjacent to the chlorine being more downfield (around δ 3.7 ppm) than those adjacent to the aromatic ring (around δ 3.0 ppm). The protons on the sulfonamide nitrogen will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the sulfonyl group being the most deshielded. The two carbons of the chloroethyl group will also be readily identifiable.
2. Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by strong absorptions corresponding to the S=O stretching vibrations of the sulfonamide group, typically found in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). N-H stretching vibrations will be observed around 3300-3200 cm⁻¹. C-Cl stretching will appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
3. Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom. Fragmentation patterns will likely involve the loss of the chloroethyl group and cleavage of the sulfonamide bond.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Hazards: May be harmful if swallowed or inhaled. Causes skin and eye irritation.[7]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
4-(2-Chloroethyl)benzenesulfonamide is a valuable synthetic intermediate with a rich and versatile chemistry. A comprehensive understanding of its physical and chemical properties is paramount for its effective and safe utilization in research and development. While some experimental data remains to be fully elucidated in publicly accessible literature, this guide provides a solid foundation based on available information and established chemical principles. It is recommended that researchers perform their own analytical characterization to confirm the identity and purity of this compound before use in sensitive applications.
References
-
Eureka | Patsnap. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Retrieved from [Link]
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
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ChemWhat. (n.d.). 4-(2-CHLORO-ETHYL)BENZENESULFONAMIDE CAS#: 5378-85-8. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). WO2008155777A2 - Process for preparing efletrizine.
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CAS Common Chemistry. (n.d.). 4-[Bis(2-chloroethyl)amino]benzenesulfonamide. Retrieved from [Link]
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PubMed. (n.d.). Reactions of 4-[Bis(2-chloroethyl)amino]benzenebutanoic acid (chlorambucil) with DNA. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Retrieved from [Link]
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MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]
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SciELO. (n.d.). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Retrieved from [Link]
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PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. Retrieved from [Link]
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